molecular formula C12H16Cl4 B2962567 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene CAS No. 75073-78-8

5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene

Cat. No.: B2962567
CAS No.: 75073-78-8
M. Wt: 302.06
InChI Key: BXESXWMKHIKDLA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrakis(chloromethyl)bicyclo[222]oct-2-ene is a chemical compound with the molecular formula C12H16Cl4 It is a derivative of bicyclo[222]oct-2-ene, where four chloromethyl groups are attached to the 5, 6, 7, and 8 positions of the bicyclic structure

Preparation Methods

The synthesis of 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene typically involves the chloromethylation of bicyclo[2.2.2]oct-2-ene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the chloromethyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of methyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azidomethyl derivatives, while oxidation with potassium permanganate would produce carboxylic acids.

Scientific Research Applications

5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound can be used to study the effects of chloromethyl groups on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing. It may have applications in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and polymers. It can be used to introduce chloromethyl groups into various substrates, enhancing their properties.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene exerts its effects depends on the specific reactions it undergoes. The chloromethyl groups are highly reactive and can participate in various chemical transformations. These groups can act as electrophiles, reacting with nucleophiles to form new bonds. The bicyclic structure provides a rigid framework that influences the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar compounds to 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene include:

    Bicyclo[2.2.2]octane: A parent hydrocarbon with a similar bicyclic structure but without the chloromethyl groups.

    Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride: A compound with carboxylic acid groups instead of chloromethyl groups, used in the synthesis of polyimides.

    7,8-Epoxy-2,3,5,6-tetrakis(methylene)bicyclo[2.2.2]octane: A derivative with epoxy and methylene groups, used in Diels-Alder reactions.

The uniqueness of this compound lies in the presence of four chloromethyl groups, which impart distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl4/c13-3-9-7-1-2-8(11(9)5-15)12(6-16)10(7)4-14/h1-2,7-12H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXESXWMKHIKDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C(C1C(C2CCl)CCl)CCl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75073-78-8
Record name 5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene
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